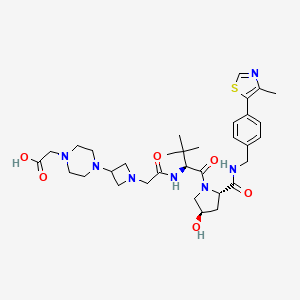
Tyrosinase-IN-27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosinase-IN-27 is a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in the biosynthesis of melanin. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols such as tyrosine and dopamine, leading to the production of melanin and other pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-27 typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Key considerations include the selection of raw materials, optimization of reaction conditions, and implementation of purification techniques to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Tyrosinase-IN-27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal complexes). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted analogs with different functional groups .
Aplicaciones Científicas De Investigación
Tyrosinase-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on melanin biosynthesis and its potential role in regulating pigmentation.
Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders and other skin conditions.
Industry: Utilized in the development of skin-whitening products and cosmetics
Mecanismo De Acción
Tyrosinase-IN-27 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine and subsequent melanin production. This inhibition is achieved through competitive or non-competitive mechanisms, depending on the specific structure of this compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Tyrosinase-IN-27 include:
Kojic Acid: A well-known tyrosinase inhibitor used in skin-whitening products.
Arbutin: A glycosylated hydroquinone derivative with tyrosinase inhibitory activity.
Hydroquinone: A potent skin-lightening agent that inhibits tyrosinase activity
Uniqueness
This compound is unique due to its high potency and specificity for tyrosinase inhibition. Unlike some other inhibitors, it exhibits minimal cytotoxicity and has a favorable safety profile, making it an attractive candidate for therapeutic and cosmetic applications .
Propiedades
Fórmula molecular |
C18H16O6 |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
7-[(5-hydroxy-4-oxopyran-2-yl)methoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C18H16O6/c1-2-3-11-6-18(21)24-17-8-12(4-5-14(11)17)22-9-13-7-15(19)16(20)10-23-13/h4-8,10,20H,2-3,9H2,1H3 |
Clave InChI |
VYKBWBTUJCWENV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=O)C(=CO3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)



